[(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate
Overview
Description
[(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate is a complex organic compound that features a benzimidazole moiety linked to a phenyl group through an ethenyl bridge, with a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate typically involves a multi-step process:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with benzaldehyde under acidic conditions.
Ethenyl Bridge Formation: The next step involves the formation of the ethenyl bridge. This can be done by reacting the benzimidazole derivative with a suitable vinylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl bridge, converting it into an ethyl bridge.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Ethyl-bridged benzimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of [(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the ethenyl bridge and benzoate ester.
1-Phenylbenzimidazole: Similar to the target compound but without the ethenyl bridge.
2-Phenylbenzimidazole: Another similar compound differing in the position of the phenyl group.
Uniqueness
[(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate is unique due to its combination of a benzimidazole core, an ethenyl bridge, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2/c31-28(22-14-6-2-7-15-22)32-26(21-12-4-1-5-13-21)20-27-29-24-18-10-11-19-25(24)30(27)23-16-8-3-9-17-23/h1-20H/b26-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIDWYCGAMEFNF-LHLOQNFPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2C4=CC=CC=C4)/OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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